Cyclopropylmethanethiol
Overview
Description
Cyclopropylmethanethiol is an organic compound with the molecular formula C4H8S . It has a molecular weight of 88.17 . The IUPAC name for this compound is also this compound .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclopropane ring attached to a methanethiol group . The InChI code for this compound is 1S/C4H8S/c5-3-4-1-2-4/h4-5H,1-3H2 .
Physical and Chemical Properties Analysis
This compound is a colorless liquid. Its exact physical and chemical properties such as density, boiling point, melting point, and flash point are not provided in the sources I found .
Scientific Research Applications
Host-Guest Chemistry and Nanoporous Materials Cyclopropylmethanethiol, through its derivatives and related cyclophane structures, has found applications in host-guest chemistry and the development of nanoporous materials. The synthesis of transition-metal cyclophanes, for example, illustrates how this compound-related compounds can be used to create structures that serve as hosts for molecular guests. These compounds show potential in applications such as thin-film nanoporous sensing elements for volatile organic chemical detection, highlighting their significance in materials science and sensing technology (Slone et al., 1998).
Organic Synthesis and Catalysis In the realm of organic synthesis, this compound and its related sulfides play a pivotal role in catalytic cyclopropanation reactions. These reactions are crucial for the synthesis of cyclopropanes, a class of compounds with wide-ranging applications in pharmaceuticals and materials science. The use of this compound-related sulfides in combination with transition metal catalysts has been demonstrated to facilitate the cyclopropanation of electron-deficient alkenes, yielding cyclopropanes with high yields and enantioselectivity (Aggarwal et al., 2000).
Electronic and Photophysical Properties this compound-related compounds also contribute to the study of electronic and photophysical properties in materials science. The synthesis and characterization of dithia[3.3]paracyclophane-bridged bimetallic ruthenium acetylide complexes provide insights into the influence of transannular π-π interactions on electronic properties. These studies are fundamental for the development of materials with specific electronic and optical behaviors, paving the way for advances in electronic devices and materials engineering (Xia et al., 2013).
Intramolecular Interactions and Conformational Studies The study of this compound itself has revealed interesting aspects of intramolecular interactions and conformational properties. Research involving the microwave spectra of cyclopropanemethanethiol isotopomers has shed light on the conformational behavior stabilized by weak hydrogen bonding, contributing to a deeper understanding of molecular structure and dynamics. This research has implications for the design of molecules with specific properties and behaviors (Marstokk et al., 1991).
Safety and Hazards
Mechanism of Action
Target of Action
Cyclopropylmethanethiol is a chemical compound used primarily for research and development
Biochemical Pathways
Thiol compounds are known to play crucial roles in various biochemical pathways, including redox reactions and signal transduction .
Pharmacokinetics
Like other small organic compounds, it is expected to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in urine and feces .
Result of Action
Based on its chemical structure, it may cause skin irritation, respiratory irritation, and it may be harmful if swallowed or in contact with skin .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, temperature, pH, and the presence of other chemicals can affect its stability and reactivity. Moreover, its efficacy can be influenced by the physiological and pathological state of the organism .
Properties
IUPAC Name |
cyclopropylmethanethiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8S/c5-3-4-1-2-4/h4-5H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDMINEJTNOBFFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50405768 | |
Record name | Cyclopropylmethanethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50405768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5617-79-8 | |
Record name | Cyclopropylmethanethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50405768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cyclopropylmethanethiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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